1-(3-Methylenecyclobutyl)ethanone

Description

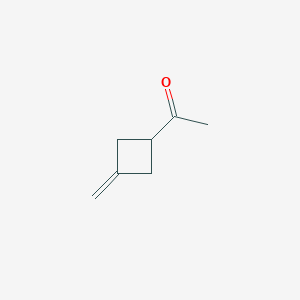

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methylidenecyclobutyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-5-3-7(4-5)6(2)8/h7H,1,3-4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZQIYEIIXARJKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC(=C)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 1-(3-methylenecyclobutyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the primary synthesis pathways for 1-(3-methylenecyclobutyl)ethanone, a valuable building block in medicinal chemistry and materials science. The document provides in-depth experimental protocols, quantitative data, and visual representations of the synthetic routes.

Introduction

This compound is a ketone derivative of methylenecyclobutane. The strained four-membered ring and the exocyclic double bond make it a versatile intermediate for the synthesis of more complex molecules. Its structural features are of interest to drug development professionals for the design of novel therapeutic agents. This guide focuses on a robust two-step synthesis pathway commencing from readily available starting materials.

Two-Step Synthesis Pathway

The most direct and industrially relevant synthesis of this compound proceeds via a two-step process:

-

[2+2] Cycloaddition: Synthesis of 3-methylenecyclobutanecarbonitrile from allene and acrylonitrile.

-

Grignard Reaction: Conversion of 3-methylenecyclobutanecarbonitrile to this compound using a methyl Grignard reagent.

The overall synthetic scheme is presented below:

In-Depth Technical Guide: Spectroscopic Data of 1-(3-methylenecyclobutyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-(3-methylenecyclobutyl)ethanone. Due to the limited availability of published experimental data for this specific compound, this document outlines the expected spectroscopic characteristics based on the analysis of structurally related compounds and established principles of spectroscopic interpretation. It also presents a generalized experimental protocol for the synthesis and spectroscopic characterization of this ketone, offering a foundational methodology for researchers. This guide is intended to serve as a practical resource for scientists engaged in the synthesis, identification, and application of novel cyclobutane derivatives in fields such as medicinal chemistry and materials science.

Introduction

This compound is a ketone derivative of a cyclobutane ring, a structural motif of interest in organic synthesis and medicinal chemistry due to its unique conformational properties and potential as a bioisosteric replacement for other cyclic systems. The presence of both a carbonyl group and an exocyclic double bond makes it a versatile intermediate for further chemical transformations. Accurate characterization of this compound is paramount for its use in research and development, and spectroscopic techniques are the primary tools for such analysis. This guide details the expected ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for this compound and provides standardized protocols for their acquisition.

Predicted Spectroscopic Data

While specific experimental spectra for this compound are not widely published, the following data tables summarize the predicted chemical shifts and spectral features based on the analysis of similar structures and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (acetyl) | ~2.1-2.3 | s | - |

| CH (methine) | ~3.0-3.3 | p | ~7-9 |

| CH₂ (ring, allylic) | ~2.5-2.8 | m | - |

| CH₂ (ring) | ~2.2-2.5 | m | - |

| =CH₂ (exocyclic) | ~4.7-4.9 | s (broad) | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=O (carbonyl) | ~208-212 |

| C= (quaternary) | ~145-150 |

| =CH₂ (exocyclic) | ~108-112 |

| CH (methine) | ~45-50 |

| CH₂ (ring) | ~30-35 |

| CH₃ (acetyl) | ~25-30 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (ketone) | ~1710-1720 | Strong |

| C=C (alkene) | ~1650-1660 | Medium |

| C-H (sp², =CH₂) | ~3080-3100 | Medium |

| C-H (sp³) | ~2850-3000 | Medium-Strong |

| =C-H (out-of-plane bend) | ~890-910 | Strong |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Fragmentation Pathway |

| 110 | [M]⁺ | Molecular Ion |

| 95 | [M - CH₃]⁺ | Loss of a methyl radical |

| 67 | [M - CH₃CO]⁺ | α-cleavage, loss of acetyl radical |

| 43 | [CH₃CO]⁺ | α-cleavage, acetyl cation |

Experimental Protocols

The following sections provide generalized experimental procedures for the synthesis and spectroscopic analysis of this compound. These protocols are based on standard laboratory techniques for compounds of this nature.

Synthesis of this compound

A potential synthetic route to this compound involves the acylation of a suitable 3-methylenecyclobutane derivative. One plausible approach is the reaction of 3-methylenecyclobutanecarbonitrile with a methyl Grignard reagent followed by acidic workup.

Materials:

-

3-methylenecyclobutanecarbonitrile

-

Methylmagnesium bromide (in diethyl ether)

-

Anhydrous diethyl ether

-

Hydrochloric acid (aqueous solution)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and apparatus for Grignard reactions

Procedure:

-

A solution of 3-methylenecyclobutanecarbonitrile in anhydrous diethyl ether is added dropwise to a stirred solution of methylmagnesium bromide in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid at 0 °C.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed successively with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Spectroscopic Analysis

3.2.1. NMR Spectroscopy

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

The purified sample is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Standard pulse sequences are used for acquiring ¹H and ¹³C{¹H} spectra.

3.2.2. Infrared (IR) Spectroscopy

-

The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

A thin film of the neat liquid sample is prepared between two sodium chloride or potassium bromide plates.

-

The spectrum is recorded in the range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

-

The mass spectrum is obtained using a mass spectrometer with electron ionization (EI) or electrospray ionization (ESI).

-

The sample is introduced into the ion source, and the mass-to-charge ratio (m/z) of the resulting ions is recorded.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Experimental workflow for synthesis and analysis.

Conclusion

Quantum Chemical Blueprint for 1-(3-methylenecyclobutyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines a comprehensive framework for the quantum chemical analysis of 1-(3-methylenecyclobutyl)ethanone. While direct experimental and computational studies on this specific molecule are not extensively reported in publicly available literature, this guide leverages established computational methodologies applied to structurally similar cyclobutane derivatives to propose a robust protocol for its theoretical investigation. The data presented herein is illustrative, providing a template for expected results from such a study.

Proposed Computational Methodology

The quantum chemical calculations detailed below are based on methodologies proven effective for similar molecular systems. These protocols are designed to elucidate the structural, spectroscopic, and electronic properties of this compound.

Software and Hardware

All calculations can be performed using the Gaussian suite of programs. The choice of high-performance computing resources will influence the time required for the calculations, especially for more computationally demanding tasks like frequency calculations with larger basis sets.

Conformational Analysis

A preliminary conformational analysis is recommended to identify the most stable isomer of this compound. This can be achieved through a potential energy surface (PES) scan by systematically rotating the acetyl group relative to the cyclobutane ring.

Geometry Optimization and Frequency Calculations

The geometry of the most stable conformer should be optimized using Density Functional Theory (DFT). A widely used functional for such systems is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). The cc-pVDZ basis set is a suitable starting point for achieving a balance between accuracy and computational cost.[1] The absence of imaginary frequencies in the subsequent vibrational frequency calculation at the same level of theory confirms that the optimized structure corresponds to a true energy minimum.

Spectroscopic Property Prediction

NMR Spectroscopy: The nuclear magnetic shielding tensors for ¹H and ¹³C can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP/cc-pVDZ level of theory.[1] The calculated isotropic shielding values are then referenced against tetramethylsilane (TMS) to obtain the chemical shifts.

IR Spectroscopy: The vibrational frequencies and infrared intensities are obtained from the frequency calculation. These theoretical frequencies are often scaled by an empirical factor to better match experimental data.

UV-Vis Spectroscopy: The electronic absorption spectrum can be simulated using Time-Dependent DFT (TD-DFT) calculations. This provides information on the electronic transitions, including the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths.

Frontier Molecular Orbital (FMO) Analysis

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are critical for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability. These can be readily obtained from the output of the DFT calculations.

Predicted Quantitative Data

The following tables summarize the expected quantitative data for this compound based on the proposed computational methodology. These values are illustrative and would need to be confirmed by actual calculations.

Table 1: Predicted Optimized Geometrical Parameters

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | C=O | 1.21 |

| C-C (ring) | 1.55 - 1.56 | |

| C=C (exocyclic) | 1.33 | |

| Bond Angle (°) | O=C-C | 120.5 |

| C-C-C (ring) | ~88 - 91 | |

| Dihedral Angle (°) | C-C-C-C (ring) | ~15 - 20 (puckering) |

Table 2: Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Assignment |

| ν(C=O) | ~1715 | Carbonyl stretch |

| ν(C=C) | ~1650 | Exocyclic C=C stretch |

| ν(C-H, sp²) | ~3080 | Methylene C-H stretch |

| ν(C-H, sp³) | ~2950 - 3000 | Alkyl C-H stretch |

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹³C (C=O) | ~200 |

| ¹³C (C=C) | ~140, ~110 |

| ¹³C (ring) | ~30 - 50 |

| ¹³C (CH₃) | ~25 |

| ¹H (CH₂) | ~4.8 |

| ¹H (ring) | ~2.5 - 3.5 |

| ¹H (CH₃) | ~2.1 |

Table 4: Predicted Electronic Properties

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.0 eV |

Visualization of Computational Workflow

The following diagram illustrates the general workflow for the quantum chemical calculations described in this guide.

References

An In-depth Technical Guide to 1-(3-methylenecyclobutyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-methylenecyclobutyl)ethanone is a unique ketone-containing organic compound with a strained cyclobutane ring and an exocyclic double bond. While specific experimental data for this compound is limited in publicly accessible literature, this guide provides a comprehensive overview of its known identifiers, computed properties, and extrapolations of its likely chemical behavior and potential biological significance based on related chemical structures. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and similar molecules.

Chemical Identifiers and Physical Properties

Precise identification of a chemical entity is critical for regulatory compliance, patent applications, and scientific communication. The following tables summarize the key identifiers and computed physicochemical properties for this compound.

Table 1: Chemical Identifiers for this compound [1]

| Identifier Type | Value |

| CAS Number | 25303-66-6 |

| IUPAC Name | 1-(3-methylidenecyclobutyl)ethanone |

| Molecular Formula | C₇H₁₀O |

| SMILES | CC(=O)C1CC(=C)C1 |

| InChI | InChI=1S/C7H10O/c1-5-3-7(4-5)6(2)8/h7H,1,3-4H2,2H3 |

| InChIKey | HZQIYEIIXARJKB-UHFFFAOYSA-N |

Table 2: Computed Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Weight | 110.15 g/mol |

| XLogP3 | 1.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

| Exact Mass | 110.0732 g/mol |

| Topological Polar Surface Area | 17.1 Ų |

| Heavy Atom Count | 8 |

| Complexity | 127 |

Potential Synthetic Routes

Proposed Synthesis Workflow: [2+2] Photocycloaddition

A potential synthetic route could involve the photochemical [2+2] cycloaddition of allene with an appropriate α,β-unsaturated ketone precursor. This method is a powerful tool for constructing four-membered rings.

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol for [2+2] Photocycloaddition

The following is a generalized protocol based on known procedures for similar reactions. Optimization of reaction conditions, including solvent, temperature, and irradiation time, would be necessary.

-

Reactant Preparation: The α,β-unsaturated ketone precursor and a molar excess of allene are dissolved in a suitable photochemically inert solvent (e.g., acetonitrile, acetone) in a quartz reaction vessel.

-

Reaction Setup: The reaction mixture is deoxygenated by bubbling with nitrogen or argon for a sufficient period. The vessel is sealed and placed in a photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp).

-

Irradiation: The mixture is irradiated with UV light while maintaining a constant temperature, typically at or below room temperature, with continuous stirring.

-

Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired this compound.

Spectroscopic Characterization (Predicted)

No experimental spectra for this compound have been identified in the public domain. However, based on its chemical structure, the expected spectroscopic features can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the acetyl methyl protons (a singlet), the protons on the cyclobutane ring (multiplets), and the exocyclic methylene protons (likely a singlet or a narrow multiplet).

-

¹³C NMR: The carbon NMR spectrum should exhibit distinct peaks for the carbonyl carbon, the carbons of the double bond, the carbons of the cyclobutane ring, and the acetyl methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is anticipated to display characteristic absorption bands for the carbonyl group (C=O stretch) typically in the region of 1700-1725 cm⁻¹, and for the carbon-carbon double bond (C=C stretch) around 1650 cm⁻¹. C-H stretching and bending vibrations for the alkyl and vinyl groups would also be present.

Mass Spectrometry (MS)

In mass spectrometry, this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for cyclic ketones often involve alpha-cleavage adjacent to the carbonyl group, as well as rearrangements and cleavages of the cyclobutane ring.[2]

Caption: Predicted mass spectrometry fragmentation pathway.

Potential Biological Activity and Signaling Pathways

There is currently no specific information available regarding the biological activity or associated signaling pathways of this compound. However, the cyclobutane moiety is present in a number of biologically active natural products and synthetic compounds.[3][4] These compounds have demonstrated a wide range of activities, including antimicrobial, antiviral, and anticancer effects.[4]

The presence of the α,β-unsaturated ketone functionality in a strained ring system suggests potential reactivity towards biological nucleophiles, which could be a basis for future investigation into its pharmacological properties.

Caption: Hypothetical interaction with a biological target.

Conclusion and Future Directions

This compound represents a chemical entity with a well-defined structure but a significant lack of empirical data. This guide has consolidated the available information on its identifiers and computed properties while proposing logical avenues for its synthesis and characterization based on established chemical principles. The potential for biological activity, inferred from its structural motifs, warrants further investigation. Future research should focus on the development of a reliable synthetic protocol, followed by comprehensive spectroscopic analysis to confirm its structure and a thorough evaluation of its biological properties. Such studies will be crucial in unlocking the potential of this and related molecules for applications in medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Reactivity of the Methylenecyclobutyl Group in Ketones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the methylenecyclobutyl group incorporated within ketone frameworks. The unique structural and electronic properties conferred by the strained four-membered ring and the exocyclic double bond lead to a diverse and synthetically valuable range of chemical transformations. This document details the synthesis of key methylenecyclobutyl ketones and explores their participation in cycloaddition reactions, thermal and photochemical rearrangements, and ring expansion reactions. All quantitative data is summarized for comparative analysis, and detailed experimental protocols for seminal reactions are provided.

Introduction: The Unique Reactivity of a Strained System

The methylenecyclobutyl moiety is a fascinating functional group that combines the inherent ring strain of a cyclobutane ring with the reactivity of an exocyclic alkene. When incorporated into a ketone structure, the electronic interplay between the carbonyl group and the methylenecyclobutyl fragment gives rise to a unique chemical profile. The relief of ring strain often serves as a powerful driving force for a variety of chemical reactions, making these compounds versatile intermediates in organic synthesis. This guide will delve into the synthesis and key reactive pathways of these intriguing molecules.

Synthesis of Methylenecyclobutyl Ketones

The preparation of ketones featuring a methylenecyclobutyl group can be challenging due to the inherent instability of the strained ring system. However, specific synthetic routes have been developed, most notably for 3-methylenecyclobutanone.

A well-established multi-step synthesis of 3-methylenecyclobutanone begins with 3-methylenecyclobutanecarboxylic acid. The process involves the formation of an amide, followed by oxidation and subsequent transformations to yield the target ketone.

Table 1: Synthesis of 3-Methylenecyclobutanone Intermediates

| Step | Reactant(s) | Reagent(s) | Product | Yield (%) |

| 1 | 3-Methylenecyclobutanecarboxylic acid | Thionyl chloride, Dimethylamine | N,N-Dimethyl-3-methylenecyclobutanecarboxamide | - |

| 2 | N,N-Dimethyl-3-methylenecyclobutanecarboxamide | OsO₄ (catalytic), NaIO₄ | N,N-Dimethyl-3-ketocyclobutanecarboxamide | 70 |

| 3 | N,N-Dimethyl-3-ketocyclobutanecarboxamide | Ethylene glycol, p-Toluenesulfonic acid | N,N-Dimethyl-3,3-ethylenedioxycyclobutanecarboxamide | 69 |

| 4 | N,N-Dimethyl-3,3-ethylenedioxycyclobutanecarboxamide | Lithium aluminum hydride | (3,3-Ethylenedioxycyclobutyl)methyldimethylamine | 95 |

| 5 | (3,3-Ethylenedioxycyclobutyl)methyldimethylamine | 10% Hydrogen peroxide | Amine N-oxide | - |

| 6 | Amine N-oxide | Pyrolysis | 1-Methylene-3,3-ethylenedioxycyclobutane | 61 (from amine) |

| 7 | 1-Methylene-3,3-ethylenedioxycyclobutane | Acidic hydrolysis | 3-Methylenecyclobutanone | - |

Note: Yields are as reported in the cited literature. Some steps did not have reported isolated yields.

Experimental Protocol: Synthesis of N,N-Dimethyl-3-ketocyclobutanecarboxamide

To a stirred solution of 25.0 g (0.177 mole) of N,N-dimethyl-3-methylenecyclobutanecarboxamide and 10 mg of osmic acid in 250 ml of ether and 100 ml of water is added 60.5 g (0.283 mole) of powdered sodium metaperiodate in small portions over 0.5 hour. The mixture is stirred at room temperature overnight. The ether layer is separated, and the aqueous layer is filtered. The filtrate is continuously extracted with ether for 18 hours. The filter cake is triturated with six 50-ml portions of chloroform. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the product.

Reactivity of the Methylenecyclobutyl Group in Ketones

The reactivity of methylenecyclobutyl ketones can be broadly categorized into reactions involving the exocyclic double bond and those involving the strained cyclobutane ring itself.

Cycloaddition Reactions

The exocyclic double bond in methylenecyclobutyl ketones can participate in various cycloaddition reactions, offering a pathway to complex polycyclic systems.

While specific examples of Diels-Alder reactions with methylenecyclobutyl ketones as the dienophile are not extensively documented in readily available literature, the general principles of this reaction suggest that the electron-withdrawing nature of the adjacent carbonyl group would activate the exocyclic double bond towards reaction with electron-rich dienes. Cyclic dienes, such as cyclopentadiene, are particularly reactive in Diels-Alder reactions due to their locked s-cis conformation.

dot

Caption: Generalized Diels-Alder reaction pathway.

The photochemical [2+2] cycloaddition is a powerful method for the synthesis of cyclobutane rings. In the context of methylenecyclobutyl ketones, which are α,β-unsaturated ketones, these reactions are expected to proceed via the triplet excited state. The reaction can occur with various alkenes, leading to spirocyclic or fused ring systems.

dot

Caption: Mechanism of a [2+2] photocycloaddition.

Thermal and Photochemical Rearrangements

The strained nature of the methylenecyclobutyl ketone system makes it susceptible to various rearrangements under thermal or photochemical conditions. These reactions often involve skeletal reorganization to form more stable ring systems.

While specific data for methylenecyclobutyl ketones is sparse, studies on analogous systems like 2-acetyl-methylenecyclopropane show distinct thermal and photochemical rearrangement pathways. Photochemical irradiation leads to a[1][2]-sigmatropic shift, whereas thermolysis results in the formation of a furan derivative.

Table 2: Thermal Rearrangement of an Analogous Methylenecyclopropane Ketone

| Substrate | Conditions | Product | Yield (%) |

| 2-Acetyl-1-methylenecyclopropane | 350°C (gas phase) | 2,4-Dimethylfuran | 82 |

| 2-Acetyl-1-methylenecyclopropane | 120°C (sealed tube) | 2,4-Dimethylfuran | - |

Ring Expansion Reactions

A key reaction pathway for cyclobutane derivatives, including methylenecyclobutyl ketones, is ring expansion. This is driven by the release of ring strain associated with the four-membered ring. These reactions can be promoted by various reagents and conditions, often proceeding through carbocationic intermediates. For example, treatment of cyclobutanones with diazomethane or other one-carbon homologating agents can lead to the formation of cyclopentanones.

dot

Caption: General pathway for ring expansion.

Conclusion

Ketones containing the methylenecyclobutyl group exhibit a rich and diverse reactivity profile, driven primarily by the inherent strain of the cyclobutane ring and the presence of the exocyclic double bond. While the synthesis of these compounds can be complex, they serve as valuable intermediates for the construction of more elaborate molecular architectures through cycloaddition, rearrangement, and ring-expansion reactions. Further research into the specific reaction conditions and substrate scope for these transformations will undoubtedly continue to expand their utility in synthetic organic chemistry and drug development.

References

The Stability and Degradation of 1-(3-methylenecyclobutyl)ethanone: A Review of Publicly Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-methylenecyclobutyl)ethanone is a ketone containing a strained cyclobutane ring with an exocyclic double bond. This structural motif suggests potential for unique reactivity and is of interest in synthetic chemistry and drug discovery. Understanding the stability and degradation profile of this molecule is crucial for its potential applications, ensuring its integrity under various storage and experimental conditions. This technical whitepaper aims to provide a comprehensive overview of the stability and degradation of this compound. However, a thorough review of publicly available scientific literature and chemical databases reveals a significant lack of specific data on the stability and degradation pathways of this particular compound.

While general principles of organic chemistry can predict potential degradation routes for ketones and compounds with strained rings and double bonds, specific experimental data for this compound is not readily accessible. This document will, therefore, outline the probable degradation pathways based on the functional groups present in the molecule and provide a general framework for the types of experimental protocols that would be necessary to determine its stability profile.

Predicted Degradation Pathways

Based on the structure of this compound, several potential degradation pathways can be hypothesized. These include reactions involving the ketone functional group, the exocyclic double bond, and the strained cyclobutane ring.

A logical workflow for investigating these potential degradation pathways is outlined below:

Caption: A general workflow for investigating the degradation of this compound.

The primary hypothesized degradation pathways include:

-

Oxidation: The exocyclic double bond is susceptible to oxidative cleavage by agents such as ozone or potassium permanganate, which would lead to the formation of a dicarbonyl compound or carboxylic acids. The ketone itself could undergo Baeyer-Villiger oxidation in the presence of peroxy acids.

-

Polymerization/Oligomerization: The strained ring and the double bond may make the molecule susceptible to polymerization, especially under thermal or acidic conditions.

-

Ring-Opening Reactions: The high ring strain of the cyclobutane ring could lead to ring-opening reactions under thermal or catalytic (e.g., acid or metal-catalyzed) conditions.

-

Photochemical Degradation: The carbonyl group can absorb UV light, potentially leading to photochemical reactions such as Norrish Type I or Type II cleavage.

-

Reactions with Nucleophiles: The ketone carbonyl is an electrophilic center and can react with nucleophiles.

Experimental Protocols for Stability and Degradation Analysis

To rigorously assess the stability of this compound, a series of standardized experimental protocols would be required. The following outlines a general approach that could be adopted.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways. This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing.

Table 1: Proposed Conditions for Forced Degradation Studies

| Stress Condition | Proposed Experimental Parameters |

| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24, 48, 72 hours |

| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24, 48, 72 hours |

| Oxidation | 3% H₂O₂ at room temperature for 24, 48, 72 hours |

| Thermal Stress | Solid state at 80 °C for 1 week |

| Photostability | ICH Q1B recommended conditions (e.g., 1.2 million lux hours and 200 watt hours/square meter) |

An experimental workflow for conducting these forced degradation studies is depicted below:

Caption: A typical workflow for a forced degradation study.

Analytical Methods

Validated analytical methods are crucial for accurately quantifying the parent compound and its degradation products. While specific methods for this compound have not been published, suitable methods can be developed based on its physicochemical properties.

-

High-Performance Liquid Chromatography (HPLC) with UV detection would likely be the primary method for quantitative analysis. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water would be a good starting point for method development.

-

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, particularly for identifying volatile degradation products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy would be invaluable for the structural elucidation of isolated degradation products.

Data Presentation

As no quantitative data on the stability of this compound is currently available in the public domain, the following table is a template that should be used to summarize the results of future stability studies.

Table 2: Template for Summarizing Stability Data

| Condition | Time Point | Assay of this compound (%) | Total Impurities (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |

| Control (Initial) | 0 | 100.0 | < 0.1 | ND | ND |

| Acid Hydrolysis | 24 h | ||||

| 48 h | |||||

| 72 h | |||||

| Base Hydrolysis | 24 h | ||||

| 48 h | |||||

| 72 h | |||||

| Oxidation | 24 h | ||||

| 48 h | |||||

| 72 h | |||||

| Thermal Stress | 1 week | ||||

| Photostability | End | ||||

| ND: Not Detected |

Conclusion and Future Directions

The stability and degradation of this compound remain an area where specific experimental data is lacking in the public domain. Based on its chemical structure, several degradation pathways can be postulated, including oxidation, polymerization, and ring-opening reactions. To establish a comprehensive stability profile, a systematic investigation using forced degradation studies under various stress conditions is necessary. The development and validation of suitable analytical methods, such as HPLC and GC-MS, will be a critical first step in this process. The data generated from such studies will be invaluable for researchers and drug development professionals interested in utilizing this compound, enabling informed decisions on its handling, formulation, and storage. Future research should focus on performing these experimental studies to fill the current knowledge gap.

Conformational Landscape of 1-(3-Methylenecyclobutyl)ethanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the conformational preferences of 1-(3-methylenecyclobutyl)ethanone, a molecule of interest in synthetic chemistry and drug design. By integrating experimental data from analogous compounds and established computational methodologies, this document elucidates the key structural features governing the three-dimensional arrangement of this molecule. The puckered nature of the cyclobutane ring, influenced by the exocyclic methylene group, and the rotational isomerism of the acetyl substituent are discussed in detail. This guide serves as a foundational resource for researchers working with substituted cyclobutanes, offering insights into their structural dynamics and potential implications for molecular recognition and reactivity.

Introduction

The conformational analysis of cyclic molecules is a cornerstone of modern stereochemistry, providing critical insights into their physical properties, reactivity, and biological activity. Substituted cyclobutanes, in particular, present a fascinating case study due to the inherent ring strain and the subtle interplay of steric and electronic effects that dictate their three-dimensional structure. The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to alleviate torsional strain. The introduction of substituents further influences this puckering and introduces additional conformational possibilities.

This compound combines two key structural motifs: a methylenecyclobutane ring and an acetyl group. The exocyclic double bond in methylenecyclobutane is known to affect the ring's puckering angle and the barrier to ring inversion. The acetyl group, with its carbonyl moiety, introduces the possibility of rotational isomers (rotamers) that differ in the orientation of the carbonyl group relative to the cyclobutane ring. Understanding the preferred conformations of this molecule is crucial for predicting its interactions in complex chemical and biological systems.

This guide will explore the conformational landscape of this compound by drawing upon experimental and computational studies of closely related analogues, namely methylenecyclobutane and acetylcyclobutane.

Conformational Features of the Cyclobutane Ring

The cyclobutane ring deviates from planarity to minimize the eclipsing interactions of its hydrogen atoms. This puckering is characterized by a dihedral angle, and the molecule rapidly interconverts between two equivalent puckered conformations.

Puckering in Methylenecyclobutane

The presence of an exocyclic methylene group in methylenecyclobutane influences the ring's geometry. Electron diffraction studies have shown that methylenecyclobutane possesses a puckered ring with a dihedral angle of approximately 27-29°. The barrier to ring inversion, which is the energy required to pass through the planar transition state, has been determined by microwave spectroscopy to be around 1.35 kcal/mol. This relatively low barrier indicates that at room temperature, the ring is flexible and undergoes rapid inversion.

For this compound, a similar puckered conformation of the cyclobutane ring is expected. The acetyl group at the C1 position will likely influence the puckering equilibrium, potentially favoring one puckered form over the other, although the energy difference is expected to be small.

Rotational Isomerism of the Acetyl Group

The orientation of the acetyl group relative to the cyclobutane ring gives rise to different rotational isomers. The most stable conformations are typically those that minimize steric hindrance between the methyl group of the acetyl moiety and the adjacent ring protons. For acetylcyclobutane, microwave spectroscopy studies have identified two primary conformers: one where the carbonyl group is cis (eclipsed) to the C1-H bond and another where it is gauche.

In the case of this compound, the two principal low-energy conformations are anticipated to be the cis and trans (or anti) rotamers, where the carbonyl group is either eclipsed or anti-periplanar to the C1 proton, respectively. The relative energies of these conformers will be dictated by a balance of steric repulsion and potential electronic interactions.

Predicted Conformational Equilibria

Based on the analysis of related structures, the conformational equilibrium of this compound can be visualized as a combination of ring puckering and acetyl group rotation. The following diagram illustrates the principal conformational states.

Quantitative Conformational Data (from Analogous Compounds)

| Parameter | Molecule | Value | Method |

| Ring Puckering Angle | Methylenecyclobutane | 27-29° | Electron Diffraction |

| Barrier to Ring Inversion | Methylenecyclobutane | ~1.35 kcal/mol | Microwave Spectroscopy |

| Rotational Barrier of Acetyl Group | Acetylcyclobutane | 0.8 - 1.2 kcal/mol | Microwave Spectroscopy |

| Axial/Equatorial Energy Difference (for -CH3) | Methylcyclohexane | ~1.7 kcal/mol | NMR Spectroscopy |

Experimental Protocols for Conformational Analysis

To experimentally determine the conformational properties of this compound, a combination of spectroscopic and computational methods is recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the relative populations of conformers and elucidate their three-dimensional structure in solution.

Methodology:

-

Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) at a concentration of 10-20 mg/mL.

-

¹H and ¹³C NMR: Acquire standard one-dimensional ¹H and ¹³C NMR spectra to assign all proton and carbon signals.

-

Variable Temperature (VT) NMR: Record ¹H NMR spectra over a range of temperatures (e.g., from -80 °C to 60 °C). Changes in chemical shifts and coupling constants with temperature can provide information about the thermodynamics of conformational equilibria. At low temperatures, it may be possible to "freeze out" individual conformers, allowing for their direct observation.

-

Nuclear Overhauser Effect Spectroscopy (NOESY): Acquire a 2D NOESY spectrum to identify through-space correlations between protons. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial distance constraints for structure determination. For example, NOEs between the acetyl methyl protons and specific ring protons can establish the preferred orientation of the acetyl group.

-

Coupling Constant Analysis: The magnitude of vicinal ³J(H,H) coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. A detailed analysis of the coupling constants within the cyclobutane ring can provide information about the ring's puckering angle.

Methodological & Application

Application Notes and Protocols: Synthesis of Derivatives from 1-(3-methylenecyclobutyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives from the starting material 1-(3-methylenecyclobutyl)ethanone. The described reactions target the two main reactive sites of the molecule: the exocyclic double bond and the ketone functional group. The protocols are based on established organic chemistry principles and provide a framework for the preparation of a diverse library of compounds for research and drug development purposes.

I. Reactions Involving the Exocyclic Double Bond

The exocyclic double bond of this compound is susceptible to a variety of addition reactions, allowing for the introduction of new functional groups.

Epoxidation to form 1-(1-oxaspiro[2.3]hexan-5-yl)ethanone

Epoxidation of the exocyclic double bond affords a spirocyclic epoxide, a versatile intermediate for further synthetic transformations.

Experimental Protocol:

-

Dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.1 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield the desired epoxide.

Quantitative Data (Representative)

| Product | Reagent | Solvent | Reaction Time | Yield (%) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |

| 1-(1-oxaspiro[2.3]hexan-5-yl)ethanone | m-CPBA | DCM | 2-4 h | 85-95 | 2.85 (s, 2H), 2.60-2.40 (m, 4H), 2.15 (s, 3H) | 208.5, 65.2, 58.1, 35.5, 30.1, 25.8 |

Reaction Workflow:

The Untapped Potential of 1-(3-Methylenecyclobutyl)ethanone in Complex Synthesis

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds and efficient synthetic routes is paramount. While the highly strained and reactive nature of methylenecyclobutanes makes them attractive building blocks in total synthesis, a comprehensive review of the scientific literature reveals a notable gap in the documented application of 1-(3-methylenecyclobutyl)ethanone as a starting material or key intermediate in the construction of complex natural products.

Despite extensive searches of chemical databases and scholarly articles, specific examples of total syntheses employing this compound could not be identified. This suggests that its role as a versatile building block in multi-step synthetic campaigns remains largely unexplored or is not prominently featured in publicly accessible research.

However, the broader class of methylenecyclobutane derivatives has demonstrated significant utility in organic synthesis. Their inherent ring strain can be strategically harnessed to drive various chemical transformations, enabling the construction of intricate molecular architectures. The presence of both a ketone and an exocyclic double bond in this compound offers a rich platform for a variety of synthetic manipulations.

Potential Synthetic Applications: A Forward Look

While direct applications in total synthesis are not readily found, the structural features of this compound suggest several potential reaction pathways that could be exploited in the synthesis of novel bioactive molecules.

1. Manipulations of the Ketone Moiety:

The ketone functionality serves as a handle for a wide array of classical and modern organic reactions. These include, but are not limited to:

-

Nucleophilic Addition: Grignard reactions, organolithium additions, and Wittig-type olefination reactions could be employed to introduce new carbon-carbon bonds and elaborate the side chain.

-

Reductions: Stereoselective reduction of the ketone would provide access to the corresponding secondary alcohol, a common functional group in natural products.

-

Alpha-Functionalization: Enolate chemistry could be utilized to introduce substituents at the alpha-position of the ketone, further increasing molecular complexity.

2. Reactions of the Exocyclic Double Bond:

The methylenecyclobutane unit is a strained and reactive alkene, making it susceptible to a range of transformations:

-

Cycloadditions: [2+2], [4+2], and 1,3-dipolar cycloaddition reactions could be envisioned to construct novel polycyclic systems.

-

Oxidative Cleavage: Ozonolysis or other oxidative cleavage methods would yield a cyclobutanone derivative, providing an entry point to different classes of compounds.

-

Hydroboration-Oxidation: This two-step process would lead to the corresponding primary alcohol, offering an alternative site for functionalization.

Hypothetical Reaction Workflow

The following diagram illustrates a hypothetical workflow for the elaboration of this compound into more complex structures, based on its inherent chemical reactivity.

Caption: Potential synthetic transformations of this compound.

Conclusion and Future Outlook

While the direct application of this compound in total synthesis is not currently well-documented, its unique structural features present a compelling case for its investigation as a versatile building block. The combination of a reactive ketone and a strained exocyclic double bond within a compact cyclobutane ring offers numerous avenues for the rapid construction of molecular complexity.

For researchers in drug discovery and natural product synthesis, this underexplored molecule represents an opportunity. The development of novel synthetic methodologies centered around this building block could unlock access to new chemical space and potentially lead to the discovery of molecules with significant biological activity. Future research in this area would be invaluable in establishing the synthetic utility of this compound and solidifying its place in the repertoire of modern organic synthesis.

Application Notes and Protocols: Catalytic Hydrogenation of 1-(3-methylenecyclobutyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of 1-(3-methylenecyclobutyl)ethanone is a significant transformation in organic synthesis, offering a pathway to valuable saturated cyclobutane derivatives. This substrate contains two reducible functional groups: a carbon-carbon double bond (exocyclic methylene) and a ketone. The selective reduction of either or both of these groups allows for the synthesis of distinct products, namely 1-(3-methylcyclobutyl)ethanone and 1-(3-methylcyclobutyl)ethanol. These products can serve as key building blocks in the development of novel pharmaceutical agents and other complex organic molecules. The cyclobutane motif is of particular interest in medicinal chemistry due to its ability to impart unique conformational constraints on molecules, potentially leading to enhanced biological activity and improved pharmacokinetic properties.

This document provides detailed protocols for both the selective hydrogenation of the alkene and the complete hydrogenation of both the alkene and ketone functionalities of this compound. It also includes a summary of expected quantitative data for various catalytic systems.

Reaction and Products

The catalytic hydrogenation of this compound can yield two primary products depending on the reaction conditions and the catalyst employed.

-

Selective Hydrogenation: Reduction of the exocyclic double bond to yield cis- and trans-1-(3-methylcyclobutyl)ethanone.

-

Complete Hydrogenation: Reduction of both the exocyclic double bond and the ketone to yield cis- and trans-1-(3-methylcyclobutyl)ethanol.

Quantitative Data Summary

The choice of catalyst and reaction conditions significantly influences the selectivity and yield of the hydrogenation reaction. Below is a summary of typical results obtained with common heterogeneous catalysts.

| Catalyst | H₂ Pressure (bar) | Temperature (°C) | Reaction Time (h) | Predominant Product | Typical Yield (%) |

| 10% Pd/C | 1 - 5 | 25 | 2 - 6 | 1-(3-methylcyclobutyl)ethanone | >95 |

| PtO₂ | 5 - 10 | 25 - 50 | 8 - 16 | 1-(3-methylcyclobutyl)ethanol | 85 - 95 |

| Rh/Al₂O₃ | 10 - 20 | 50 - 80 | 12 - 24 | 1-(3-methylcyclobutyl)ethanol | 90 - 98 |

| Raney Ni | 20 - 50 | 80 - 120 | 12 - 24 | 1-(3-methylcyclobutyl)ethanol | 75 - 85 |

Experimental Protocols

Protocol 1: Selective Hydrogenation of the Alkene

This protocol details the procedure for the selective reduction of the exocyclic double bond of this compound to yield 1-(3-methylcyclobutyl)ethanone using Palladium on carbon (Pd/C) as the catalyst.

Materials:

-

This compound

-

10% Palladium on activated carbon (Pd/C)

-

Ethanol (or other suitable solvent like ethyl acetate)

-

Hydrogen gas (H₂)

-

Parr hydrogenation apparatus or a similar high-pressure reactor

-

Inert gas (Nitrogen or Argon)

-

Filtration apparatus (e.g., Celite® pad)

-

Rotary evaporator

Procedure:

-

Reactor Preparation: Ensure the hydrogenation reactor is clean and dry. Add a magnetic stir bar.

-

Reactant and Catalyst Loading: In a suitable flask, dissolve this compound (1.0 eq) in ethanol. Under an inert atmosphere, carefully add 10% Pd/C (1-5 mol%).

-

Transfer to Reactor: Transfer the suspension to the hydrogenation reactor.

-

Inerting the System: Seal the reactor and purge the system with an inert gas (Nitrogen or Argon) three times to remove any residual oxygen.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 3 bar).

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS by periodically taking aliquots.

-

Reaction Completion and Work-up: Once the starting material is consumed (typically 2-6 hours), carefully vent the excess hydrogen gas and purge the reactor with inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol.

-

Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, 1-(3-methylcyclobutyl)ethanone.

-

Purification: If necessary, purify the product by column chromatography on silica gel.

Protocol 2: Complete Hydrogenation of Alkene and Ketone

This protocol describes the complete reduction of both the double bond and the ketone in this compound to produce 1-(3-methylcyclobutyl)ethanol using Platinum(IV) oxide (PtO₂) as the catalyst.

Materials:

-

This compound

-

Platinum(IV) oxide (PtO₂, Adams' catalyst)

-

Ethanol or Methanol

-

Hydrogen gas (H₂)

-

Parr hydrogenation apparatus or a similar high-pressure reactor

-

Inert gas (Nitrogen or Argon)

-

Filtration apparatus (e.g., Celite® pad)

-

Rotary evaporator

Procedure:

-

Reactor Setup: Prepare the hydrogenation reactor as described in Protocol 1.

-

Loading Reactants: Dissolve this compound (1.0 eq) in ethanol and add it to the reactor. Add PtO₂ (1-5 mol%).

-

System Purge: Seal the reactor and purge with an inert gas.

-

Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., 10 bar).

-

Reaction Conditions: Stir the mixture at room temperature or gently heat to 50°C to increase the reaction rate.

-

Monitoring: Monitor the reaction by TLC or GC-MS until the starting material and the intermediate ketone are no longer observed.

-

Work-up: After the reaction is complete (typically 8-16 hours), vent the hydrogen and purge with inert gas.

-

Catalyst Filtration: Remove the platinum catalyst by filtering the reaction mixture through Celite®. Wash the Celite® pad with the reaction solvent.

-

Solvent Evaporation: Concentrate the combined filtrate and washings using a rotary evaporator to obtain the crude 1-(3-methylcyclobutyl)ethanol.

-

Purification: Purify the product by flash column chromatography if required.

Visualizations

Caption: General experimental workflow for catalytic hydrogenation.

Caption: Selectivity in the hydrogenation of this compound.

Application Notes and Protocols: Grignard Reactions with 1-(3-methylenecyclobutyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. Its application to ketones provides a direct and efficient route to tertiary alcohols, which are crucial structural motifs in numerous natural products and pharmaceutical agents.[1] This document provides detailed protocols and application notes for the reaction of various Grignard reagents with 1-(3-methylenecyclobutyl)ethanone. This specific ketone presents unique considerations due to the steric hindrance around the carbonyl group and the presence of a reactive exocyclic methylene group. These factors may influence reaction kinetics and potentially lead to side products through enolization or conjugate addition.[2] The following protocols are designed as a robust starting point for researchers, with the understanding that optimization may be necessary to achieve desired yields and selectivity.

General Reaction Scheme

The reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of this compound. Subsequent acidic workup protonates the intermediate magnesium alkoxide to yield the final tertiary alcohol product.[3]

Reaction: this compound + R-MgX → 2-(3-methylenecyclobutyl)alkan-2-ol

Reaction Mechanism and Experimental Workflow

The Grignard reaction proceeds via a nucleophilic addition mechanism. The highly polar carbon-magnesium bond of the Grignard reagent allows the organic group (R) to act as a potent nucleophile, attacking the carbonyl carbon.[1] The experimental workflow requires stringent anhydrous conditions to prevent the Grignard reagent from being quenched by water.[4]

Caption: General mechanism for the Grignard reaction with a ketone.

Caption: Standard workflow for Grignard synthesis and purification.

Detailed Experimental Protocols

3.1. Materials and Equipment

-

Reagents:

-

This compound

-

Magnesium turnings (if preparing reagent in situ)

-

An appropriate organohalide (e.g., bromomethane, bromoethane, bromobenzene)

-

Commercial Grignard reagent solution (e.g., 1.0 M in THF/Ether)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Reagents for purification (e.g., silica gel, hexanes, ethyl acetate)

-

-

Equipment:

-

Oven-dried, two or three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser with drying tube (e.g., filled with CaCl₂ or Drierite)

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Syringes and needles

-

Addition funnel (optional)

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

-

3.2. General Procedure

Safety Note: Grignard reagents are highly reactive with water and protic solvents and can be pyrophoric. Anhydrous ethers are extremely flammable. All procedures must be conducted in a well-ventilated fume hood under an inert atmosphere.[5]

-

Apparatus Setup: Assemble a clean, oven-dried round-bottom flask with a magnetic stir bar, reflux condenser, and a gas inlet for inert gas. Flame-dry the apparatus under vacuum and cool under a stream of nitrogen or argon.[6]

-

Reagent Preparation:

-

Place 1.2 equivalents of magnesium turnings in the flask.

-

Add a small volume of anhydrous ether or THF.

-

In a separate, dry flask, dissolve 1.1 equivalents of the organohalide in anhydrous ether/THF.

-

Add a small portion of the organohalide solution to the magnesium turnings to initiate the reaction, which is indicated by cloudiness and gentle refluxing. A crystal of iodine can be added to help initiate the reaction.[1]

-

Once initiated, add the remaining organohalide solution dropwise at a rate that maintains a gentle reflux.[4]

-

After the addition is complete, stir the mixture for an additional 30-60 minutes.

-

Alternatively, use a commercially available Grignard solution directly.

-

-

Reaction with Ketone:

-

Cool the freshly prepared (or commercial) Grignard reagent solution to 0 °C using an ice bath.

-

Dissolve 1.0 equivalent of this compound in anhydrous ether or THF.

-

Slowly add the ketone solution to the stirring Grignard reagent via syringe or an addition funnel over 15-30 minutes. Maintain the temperature at 0 °C to control the exothermic reaction.[7]

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

-

Workup and Quenching:

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise. This will protonate the alkoxide and dissolve the magnesium salts.[4]

-

Continue adding the aqueous solution until two clear layers are visible and all solids have dissolved.

-

-

Extraction and Purification:

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer two or three times with diethyl ether.

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator.[1]

-

Purify the resulting crude oil or solid by flash column chromatography on silica gel to isolate the tertiary alcohol.

-

Data Presentation

The following table presents a template for expected products and hypothetical data from the reaction of this compound with various Grignard reagents. Actual yields will depend on specific reaction conditions and optimization.

| Grignard Reagent (R-MgX) | R Group | Product Name | Product Structure | Theoretical Yield (g)¹ | Observed Yield (%) |

| Methylmagnesium Bromide | -CH₃ | 2-(3-methylenecyclobutyl)propan-2-ol |

| 1.40 | N/A |

| Ethylmagnesium Bromide | -CH₂CH₃ | 3-(3-methylenecyclobutyl)pentan-3-ol |

| 1.54 | N/A |

| Phenylmagnesium Bromide | -C₆H₅ | 1-(3-methylenecyclobutyl)-1-phenylethan-1-ol |

| 2.02 | N/A |

¹ Theoretical yield calculated based on 1.0 g (8.05 mmol) of this compound as the limiting reagent.

Potential Side Reactions

Due to the structure of the substrate, two primary side reactions may compete with the desired 1,2-addition.

-

Enolization: If a bulky Grignard reagent is used, it may act as a base, abstracting an alpha-proton to form a magnesium enolate. Upon workup, this will regenerate the starting ketone, lowering the overall yield.[2]

-

1,4-Conjugate Addition: The exocyclic double bond is in conjugation with the carbonyl group, creating an α,β-unsaturated system. While Grignard reagents typically favor 1,2-addition under kinetic control, 1,4-addition (conjugate addition) to the methylene group is a possibility, especially if copper salts are present as impurities.[8]

This document provides a foundational guide for performing Grignard reactions on this compound. Researchers should consider these protocols as a starting point and may need to adjust conditions such as temperature, solvent, and reaction time to optimize for their specific Grignard reagent and desired outcome.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. Grignard Reaction [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. community.wvu.edu [community.wvu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the Wittig Reaction on 1-(3-methylenecyclobutyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Wittig reaction on 1-(3-methylenecyclobutyl)ethanone to synthesize 1-ethenyl-3-methylenecyclobutane. This document includes a proposed synthesis for the starting ketone, a step-by-step procedure for the Wittig olefination, and expected outcomes based on established chemical principles.

Introduction

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of alkenes from aldehydes or ketones.[1][2][3] It involves the reaction of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent.[1][2] A key advantage of this reaction is the unambiguous placement of the newly formed double bond, which avoids the formation of isomeric mixtures often seen in elimination reactions.[4] This protocol details the methylenation of the ketone this compound using methylenetriphenylphosphorane. Due to the potential steric hindrance around the carbonyl group, this reaction serves as a good example of the utility of the Wittig reaction for converting even hindered ketones to their corresponding alkenes.[1][2][5]

Proposed Synthesis of Starting Material: this compound

As this compound is not readily commercially available, a plausible synthetic route is proposed based on the Friedel-Crafts acylation of methylenecyclobutane.

Reaction Scheme:

Ph3P+CH3Br- + n-BuLi --> Ph3P=CH2 + LiBr + C4H10

This compound + Ph3P=CH2 --> 1-ethenyl-3-methylenecyclobutane + Ph3PO

Caption: Mechanism of the Wittig reaction.

Experimental Workflow

Caption: Experimental workflow for the Wittig reaction.

Safety Precautions

-

n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.

-

Anhydrous solvents are essential for the success of the reaction.

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Characterization of the Product

The final product, 1-ethenyl-3-methylenecyclobutane, should be characterized by standard spectroscopic methods:

-

¹H NMR: Expected signals would include those for the vinyl protons, the methylene protons of the exocyclic double bond, and the cyclobutane ring protons.

-

¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule.

-

GC-MS: To confirm the molecular weight and purity of the product.

-

FT-IR: To confirm the presence of C=C stretching frequencies and the absence of the C=O stretch from the starting material.

References

- 1. 3-Methylenecyclobutanecarboxylic acid | C6H8O2 | CID 27475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. brainly.in [brainly.in]

- 4. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 5. Regiodivergent Palladium-Catalyzed Alkene Difunctionalization Reactions for the Construction of Methylene Cyclobutanes and Methylene Cyclopentanes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1-(3-methylenecyclobutyl)ethanone in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct medicinal chemistry applications and detailed biological data for 1-(3-methylenecyclobutyl)ethanone are not extensively documented in publicly available literature. The following application notes and protocols are based on the potential of its core structural motifs—the ketone group and the methylenecyclobutane moiety—which are of growing interest in drug discovery. The content herein is intended to serve as a guide for exploring the potential of this and similar scaffolds in medicinal chemistry research.

Introduction to the this compound Scaffold

The compound this compound is a unique chemical entity characterized by a strained four-membered ring with an exocyclic double bond and a ketone functional group. While this specific molecule is not a widely reported pharmacophore, its constituent parts offer intriguing possibilities for drug design and development.

-

The Ketone Moiety: The ketone group is a common functional group in many pharmaceuticals and natural products.[1] It can act as a hydrogen bond acceptor and its carbonyl carbon is susceptible to nucleophilic attack, allowing for various chemical modifications to modulate biological activity.[1]

-

The Methylenecyclobutane Moiety: The cyclobutane ring is increasingly utilized in medicinal chemistry as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups.[2][3] Its three-dimensional, puckered structure can improve metabolic stability, reduce planarity, and provide novel intellectual property.[2] The exocyclic methylene group offers a site for further functionalization or can participate in specific interactions with biological targets.[4] The unique structural features of methylenecyclobutane, including its strained ring system, make it an attractive starting point for building complex drug molecules.[1]

Potential Medicinal Chemistry Applications (Hypothetical)

Based on the properties of its structural components, the this compound scaffold could be explored for, but is not limited to, the following therapeutic areas:

-

Kinase Inhibition: The ketone oxygen could serve as a hinge-binding motif, a common feature in many kinase inhibitors. The cyclobutane ring could be tailored to access hydrophobic pockets within the ATP-binding site.

-

GPCR Modulation: The rigid, three-dimensional nature of the cyclobutane ring could be advantageous in designing ligands with high affinity and selectivity for G-protein coupled receptors (GPCRs).

-

Antiviral or Anticancer Agents: The strained ring system and the reactive methylene group could potentially be exploited to design covalent inhibitors or compounds that interfere with protein-protein interactions crucial for viral replication or tumor progression.

Data Presentation

Due to the lack of specific biological data for this compound in the public domain, a quantitative data table cannot be provided at this time. Researchers are encouraged to generate such data through the experimental protocols outlined below and to report their findings to the scientific community. A hypothetical table structure is provided for guidance.

Table 1: Hypothetical Biological Activity Profile for this compound Derivatives

| Compound ID | Target | Assay Type | IC50 / EC50 (µM) | Cytotoxicity (CC50 in HeLa cells, µM) |

| MCE-001 | Kinase X | KinaseGlo | 15.2 | > 100 |

| MCE-002 | GPCR Y | Radioligand Binding | 2.8 | 75.4 |

| MCE-003 | Protease Z | FRET Assay | 9.7 | > 100 |

Experimental Protocols

The following are general protocols for the synthesis and biological evaluation of novel compounds based on the this compound scaffold.

General Synthetic Route

General Protocol for Synthesis of this compound Derivatives:

-

Starting Material Synthesis: Synthesize the 3-methylenecyclobutane core, which can be achieved through various methods, including the copper-catalyzed borylative cyclization of allenes.[4]

-

Functional Group Interconversion: Convert the initial functional group on the cyclobutane ring (e.g., a carboxylate) to a precursor suitable for introducing the acetyl group (e.g., an acid chloride or a nitrile).

-

Acylation/Grignard Reaction: React the precursor with a suitable methylating agent (e.g., methylmagnesium bromide for a nitrile precursor, or dimethylcadmium for an acid chloride precursor) to form the ketone.

-

Purification: Purify the final product using standard techniques such as column chromatography, distillation, or recrystallization.

-

Characterization: Confirm the structure and purity of the synthesized compound using techniques like NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

In Vitro Pharmacological Screening

A general workflow for the initial screening of a novel compound like this compound is depicted below.

Protocol for a General Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay):

-

Prepare Reagents:

-

Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

-

Kinase of interest.

-

Substrate peptide.

-

ATP at a concentration near the Kₘ for the kinase.

-

Test compound (this compound derivative) dissolved in DMSO, serially diluted.

-

-

Set up Kinase Reaction:

-

In a 96-well plate, add 5 µL of the kinase reaction buffer.

-

Add 2.5 µL of the substrate and 2.5 µL of the test compound at various concentrations.

-

Add 2.5 µL of the kinase enzyme.

-

Initiate the reaction by adding 2.5 µL of ATP solution.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ATP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a derivative of this compound designed as a kinase inhibitor.

Caption: Hypothetical inhibition of the MAPK/ERK pathway by a this compound derivative.

Experimental Workflow

The diagram below outlines a general experimental workflow for the initial screening and evaluation of a novel chemical entity.

Caption: General workflow for the in vitro evaluation of a novel chemical compound.

References

Application Note: Polymerization of 1-(3-methylenecyclobutyl)ethanone Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(3-methylenecyclobutyl)ethanone is a functionalized monomer containing a strained four-membered ring with an exocyclic double bond and a ketone functional group. This unique combination of reactive sites makes it a promising candidate for the synthesis of novel polymers with potential applications in advanced materials and biomedical fields. The inherent ring strain of the cyclobutane moiety can be exploited in ring-opening polymerizations, while the exocyclic methylene group provides a site for addition polymerization.[1][2] The ketone functionality offers a handle for post-polymerization modification. This document provides detailed protocols for the proposed polymerization of this compound derivatives via free-radical and cationic pathways, as well as a potential ring-opening mechanism.

Monomer Synthesis: A Proposed Route

A plausible synthetic route to this compound could involve a multi-step process starting from commercially available precursors. The following diagram illustrates a hypothetical pathway.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Method 1: Free-Radical Polymerization

Free-radical polymerization is a common method for polymerizing vinyl monomers.[3] For this compound, the exocyclic double bond is susceptible to radical attack, leading to a polymer with a repeating cyclobutane unit in the backbone.

Experimental Workflow

Caption: Workflow for the free-radical polymerization of this compound.

Protocol:

-

Materials:

-

This compound (monomer)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Toluene (solvent)

-

Methanol (non-solvent for precipitation)

-

-

Procedure:

-

In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.0 g, 8.05 mmol) and AIBN (e.g., 13.2 mg, 0.0805 mmol, 1 mol% relative to monomer) in toluene (5 mL).

-

Seal the flask and subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Backfill the flask with nitrogen or argon.

-

Immerse the flask in a preheated oil bath at 70°C and stir for 24 hours.

-

After cooling to room temperature, slowly add the viscous solution to a beaker containing cold methanol (100 mL) with vigorous stirring to precipitate the polymer.

-

Collect the white precipitate by filtration.

-

Wash the polymer with fresh methanol and dry it under vacuum at 40°C to a constant weight.

-

-

Characterization:

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure.

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

-

Method 2: Cationic Polymerization

Cationic polymerization is another viable method for monomers with electron-rich double bonds.[4] The presence of the ketone group might influence the polymerization, and Lewis acids are suitable initiators.

Experimental Workflow

Caption: Workflow for the cationic polymerization of this compound.

Protocol:

-

Materials:

-

This compound (monomer)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)

-

Dichloromethane (DCM, dry) (solvent)

-

Methanol (quenching agent)

-

-

Procedure:

-

In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve this compound (e.g., 1.0 g, 8.05 mmol) in dry DCM (10 mL).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add BF₃·OEt₂ (e.g., 10.1 µL, 0.0805 mmol) via syringe.

-